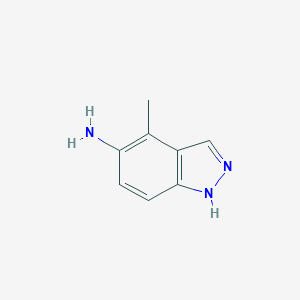

4-methyl-1H-indazol-5-amine

描述

4-Methyl-1H-indazol-5-amine is a heterocyclic aromatic compound that belongs to the indazole family. This compound features a fused benzene and pyrazole ring system, with a methyl group at the fourth position and an amine group at the fifth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization and bond formation .

化学反应分析

Types of Reactions: 4-Methyl-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .

科学研究应用

Medicinal Chemistry

4-Methyl-1H-indazol-5-amine is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Activity : Research indicates that compounds with indazole structures can inhibit various kinases involved in cancer cell proliferation. Studies have shown that derivatives of indazole exhibit significant anti-tumor activity in preclinical models .

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Biological Research

The compound's interactions with biological targets have been a focal point of research:

- Enzyme Inhibition : this compound has shown promise as an enzyme inhibitor, particularly against kinases, which play crucial roles in cell signaling and metabolism. This inhibition can lead to altered cellular responses, providing insights into disease mechanisms .

Material Science

In addition to its biological applications, this compound is being studied for its utility in materials science:

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices . Its ability to form stable thin films is particularly advantageous for developing electronic components.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Organic Chemistry reported the synthesis of several indazole derivatives, including this compound, which were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity .

Case Study 2: Enzyme Inhibition

Research highlighted in ACS Publications focused on the mechanism of action of indazole derivatives as kinase inhibitors. The study provided evidence that this compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent .

作用机制

The mechanism of action of 4-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of tumor growth and inflammation .

相似化合物的比较

1H-indazole: A parent compound with similar structural features but lacks the methyl and amine groups.

2H-indazole: Another tautomeric form of indazole with different chemical properties.

5-amino-1H-indazole: Similar to 4-methyl-1H-indazol-5-amine but without the methyl group

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various therapeutic applications .

生物活性

4-Methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by its fused benzene and pyrazole ring structure. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry for anti-inflammatory, anticancer, and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is defined by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 159.18 g/mol

- Solubility : Highly soluble in polar solvents

The biological activity of this compound primarily involves the inhibition of various enzymes and pathways associated with cancer cell proliferation and inflammation. Key mechanisms include:

- Inhibition of Cell Growth : Indazole derivatives have shown growth inhibition in various cancer cell lines, with reported GI values ranging from 0.041 to 336 µM. The compound specifically targets pathways involving prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, a derivative demonstrated significant apoptosis rates in K562 cells, with increasing concentrations leading to higher rates of both early and late apoptosis .

- Cell Cycle Arrest : This compound has been shown to affect cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing the S phase population in treated cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-methyl-1H-indazol-5-amines is crucial for optimizing its therapeutic potential. Key observations include:

- Substituent Effects : Variations at the C-5 position significantly influence biological activity. For example, compounds with fluorine substituents exhibited enhanced antitumor activity against Hep-G2 cells compared to those without .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | ~10 | K562 |

| Fluorinated derivative | 3.32 | Hep-G2 |

| Positive control (5-FU) | ~5 | Various |

Case Studies

Recent studies have highlighted the potential of 4-methyl-1H-indazol-5-amines in cancer therapy:

- Antitumor Activity : A study synthesized various indazole derivatives and evaluated their inhibitory effects on multiple cancer cell lines including A549, K562, PC-3, and Hep-G2. The most promising derivatives showed IC values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

- Cytotoxicity Assessment : The evaluation of cytotoxic effects on normal cells (HEK-293) indicated that while some derivatives exhibited potent antitumor properties, they also displayed significant toxicity towards normal cells, necessitating further modifications for improved selectivity .

属性

IUPAC Name |

4-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKSYZMURIBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598308 | |

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-89-0 | |

| Record name | 4-Methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。